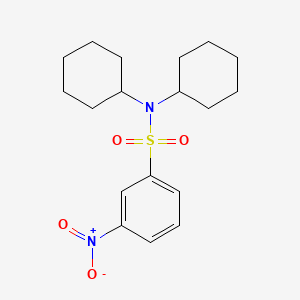

![molecular formula C24H20N2O4S B5187276 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline](/img/structure/B5187276.png)

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline, commonly known as Bisphenol S (BPS), is an organic compound used as a replacement for Bisphenol A (BPA) in many consumer products. BPS is a colorless crystalline solid with a molecular weight of 364.42 g/mol. It is widely used in the production of plastics, thermal paper, and epoxy resins.

Mecanismo De Acción

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline acts as an endocrine disruptor by binding to estrogen receptors and activating them. This leads to the activation of various signaling pathways and gene expression changes. 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has also been found to affect other signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Biochemical and Physiological Effects:

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has been shown to have a range of biochemical and physiological effects. In vitro studies have found that 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline can affect cell proliferation, differentiation, and apoptosis. 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has also been found to affect the expression of genes involved in lipid metabolism, glucose metabolism, and inflammation. In vivo studies have found that 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline exposure can lead to changes in reproductive function, behavior, and metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of assays to study its effects on cells and tissues. However, 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline also has several limitations. It can be difficult to control for exposure levels in in vivo studies, and the effects of 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline can vary depending on the dose and duration of exposure. Additionally, 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline can interact with other chemicals and environmental factors, which can complicate the interpretation of results.

Direcciones Futuras

There are several areas of research that could be pursued to further understand the effects of 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline. One area of interest is the potential for 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline to affect the microbiome. Recent studies have found that 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline exposure can alter the composition of gut bacteria in mice, which could have implications for human health. Another area of interest is the potential for 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline to affect brain function. Studies have found that 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline exposure can lead to changes in behavior and brain function in mice, but more research is needed to understand the mechanisms involved. Finally, there is a need for more research on the long-term effects of 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline exposure on human health, particularly in vulnerable populations such as children and pregnant women.

In conclusion, 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline is a widely used compound that has been found to have potential health effects. While 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has several advantages as a research tool, there are also limitations to its use. Future research should focus on understanding the mechanisms of 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline action and its potential effects on human health.

Métodos De Síntesis

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline is synthesized by reacting 4,4'-dichlorodiphenyl sulfone with 3,1-phenylene diamine in the presence of a base. The reaction takes place at a high temperature and yields 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline as a white solid.

Aplicaciones Científicas De Investigación

4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has been widely studied for its potential health effects. It is known to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. 4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline has been found to interact with estrogen receptors and affect gene expression in cells. This has led to concerns about its potential to disrupt the endocrine system and cause adverse health effects.

Propiedades

IUPAC Name |

4-[3-[3-(4-aminophenoxy)phenyl]sulfonylphenoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c25-17-7-11-19(12-8-17)29-21-3-1-5-23(15-21)31(27,28)24-6-2-4-22(16-24)30-20-13-9-18(26)10-14-20/h1-16H,25-26H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZOONBAZHZSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3-(4-aminophenoxy)phenyl)sulfone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-9-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5187194.png)

![3-bromo-5-(4-methoxyphenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5187201.png)

![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5187203.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187218.png)

![3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5187254.png)

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5187258.png)

![2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}nicotinic acid](/img/structure/B5187277.png)

![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)

![ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5187294.png)